molecular formula C12H14N2O2 B596304 Methyl 1-propylbenzoimidazole-5-carboxylate CAS No. 1355247-11-8

Methyl 1-propylbenzoimidazole-5-carboxylate

Cat. No.: B596304
CAS No.: 1355247-11-8
M. Wt: 218.256
InChI Key: DHSBSKFTQSOEAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-propylbenzoimidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions . The reaction conditions can vary, but often involve heating the reactants in the presence of a dehydrating agent to facilitate ring closure.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-propylbenzoimidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzimidazole ring or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .

Scientific Research Applications

Methyl 1-propylbenzoimidazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 1-propylbenzoimidazole-5-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

Methyl 1-propylbenzoimidazole-5-carboxylate is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. Its methyl ester group and propyl substituent can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 1-propylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-6-14-8-13-10-7-9(12(15)16-2)4-5-11(10)14/h4-5,7-8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSBSKFTQSOEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742749
Record name Methyl 1-propyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-11-8
Record name Methyl 1-propyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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